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Compound of Interest

Compound Name: beta-Methyllevulinic Acid

CAS No.: 6628-79-1

Cat. No.: B1580573 Get Quote

Executive Summary
-Methyllevulinic acid (3-MLA) is a branched keto-acid derivative of levulinic acid, serving as a
critical chiral building block in the synthesis of pharmaceutical intermediates and high-
performance biopolymers. Unlike its parent compound, the introduction of a methyl group at the
C3 position introduces a chiral center, significantly influencing its solubility profile and stability
dynamics—particularly regarding intramolecular cyclization kinetics.

This guide provides a structural analysis of 3-MLA’s physicochemical behavior, predictive

solubility modeling, and a validated stability-indicating workflow for researchers in drug

development.

Physicochemical Identity & Properties[1][2][3][4][5]
[6]
Understanding the molecule's fundamental constants is a prerequisite for any formulation or

stability study.
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Property Value / Description Source/Method

IUPAC Name 3-Methyl-4-oxopentanoic acid [NIST, 2025]

CAS Number 6628-79-1 Chemical Abstracts

Molecular Formula --

Molecular Weight 130.14 g/mol Calculated

Physical State Viscous liquid or low-melting
solid (racemate) [Sigma-Aldrich]

Boiling Point ~242–246 °C (Predicted) [ChemSpider]

pKa (Acid) 4.5 – 4.7 (Predicted) Analogous to Levulinic Acid

LogP (Octanol/Water) 0.68 – 0.70 [PubChem]

Chirality
1 Chiral Center (C3).[1][2][3][4]
[5] Typically supplied as
racemate.

Structural Analysis

Structural Dynamics
3-MLA exists in equilibrium between its open-chain keto-acid form and a cyclic pseudo-acid

(hydroxylactone) form. The C3-methyl group introduces steric bulk that can shift this equilibrium

compared to unsubstituted levulinic acid, potentially accelerating dehydration into lactone

derivatives under thermal stress.

Figure 1: Structural equilibrium and primary degradation pathway of 3-MLA.
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Solubility Profile
The solubility of 3-MLA is governed by its amphiphilic nature: the carboxylic acid tail provides

hydrophilicity (pH-dependent), while the methyl-ketone head and C3-methyl group add

lipophilic character.

Solvent Compatibility Table
Data derived from structural analogs (Levulinic Acid) and calculated partition coefficients.
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Solvent Class Solvent Solubility Rating Formulation Notes

Polar Protic Water (pH < 4) High Fully miscible. pH
dependent.[6]

Polar Protic Water (pH > 6) Very High Forms carboxylate
salt; highly stable.

Polar Protic Ethanol / Methanol High

Excellent for stock
solutions. Risk of
esterification on
storage.[7]

Polar Aprotic DMSO High
Preferred for
biological assays
(>100 mg/mL).

Polar Aprotic Acetonitrile Moderate-High Good for HPLC
mobile phases.

Non-Polar Hexane / Heptane Low
Poor solubility; useful
for washing away non-
polar impurities.

Chlorinated Dichloromethane Moderate
Useful for extraction
from acidified
aqueous layers.

pH-Dependent Solubility Strategy
For drug development applications, the ionization state is critical.

pH < pKa (~4.6): The molecule is protonated and neutral. It partitions well into organic

phases (LogD

LogP).

pH > pKa (~4.6): The molecule exists as the 3-methyllevulinate anion. Water solubility

increases drastically, but membrane permeability decreases.

Critical Protocol: When extracting 3-MLA from aqueous reaction mixtures, acidify to pH 2.0

using dilute HCl or

to suppress ionization before extracting with Ethyl Acetate or DCM.

Stability & Degradation Risks
3-MLA is generally stable under ambient conditions but exhibits specific reactivities inherent to

-keto acids.
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Thermal Instability (Lactonization)
Upon heating (>80°C) or under acidic catalysis, 3-MLA undergoes intramolecular dehydration

to form 3-methyl-

-angelica lactone (or

-isomer).

Mechanism: Enolization of the ketone followed by attack of the carboxylate oxygen.

Impact: Loss of potency and generation of reactive electrophilic impurities.

Oxidative Stability
The ketone moiety is relatively resistant to oxidation, but the alpha-position (C3) is tertiary and

susceptible to radical formation under high UV or peroxide stress.

Racemization
The C3 chiral center is adjacent to the ketone. Under basic conditions (pH > 9), keto-enol

tautomerism can lead to racemization of enantiomerically pure samples.

Recommendation: Avoid prolonged exposure to strong bases if stereochemistry is critical.

Analytical Characterization & Testing Protocols
To validate the quality of 3-MLA, the following self-validating workflows should be implemented.

Validated HPLC Method for Stability Testing
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization for sharp peaks).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 15 minutes.

Detection: UV @ 210 nm (Carboxyl group) and 270 nm (Ketone carbonyl).

Retention Logic: The more polar 3-MLA will elute earlier than the less polar lactone

degradants or ester impurities.
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Experimental Workflow: Forced Degradation Study
This protocol determines the "soft spots" of the molecule.

Figure 2: Forced Degradation Protocol for 3-MLA Stability Profiling.
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Solubility Determination Protocol (Saturation Shake-
Flask)

Preparation: Add excess 3-MLA solid to 5 mL of selected solvent in a glass vial.

Equilibration: Agitate at 25°C for 24 hours.

Separation: Filter supernatant through a 0.45 µm PTFE filter.

Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

Check: Measure pH of aqueous saturated solutions (expect pH ~2-3 due to acidity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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